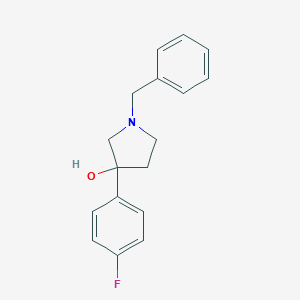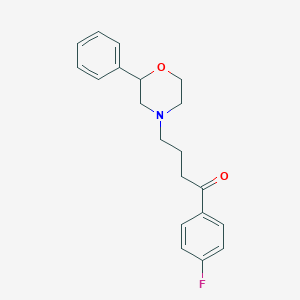![molecular formula C20H22N4O2S B295222 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B295222.png)
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a benzodioxole group, a piperazine ring, and a thieno[2,3-d]pyrimidine core, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine typically involves multiple steps. One common method includes the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene as a solvent. The mixture is heated to the boiling point (130°C) for about 9 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant and antidepressant agent. The compound has shown promising results in various in vivo models, including maximal electroshock tests and subcutaneous pentylenetetrazole-induced seizure tests.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules, potentially useful in the development of new drugs and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as a dopamine agonist and α2-adrenergic antagonist. It binds to dopamine receptors, influencing neurotransmission and exhibiting effects similar to those of dopamine.
Pathways Involved: The compound’s interaction with dopamine receptors affects various pathways related to mood regulation, motor control, and cognitive functions. Its α2-adrenergic antagonist properties contribute to its potential antidepressant effects.
Comparación Con Compuestos Similares
Similar Compounds
Piribedil: An antiparkinsonian agent that also acts as a dopamine agonist and α2-adrenergic antagonist.
1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea: A compound with anticonvulsant and antidepressant properties.
Uniqueness
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine stands out due to its unique combination of structural features, including the benzodioxole group, piperazine ring, and thieno[2,3-d]pyrimidine core. This unique structure contributes to its diverse range of biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H22N4O2S |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H22N4O2S/c1-2-15-10-16-19(21-12-22-20(16)27-15)24-7-5-23(6-8-24)11-14-3-4-17-18(9-14)26-13-25-17/h3-4,9-10,12H,2,5-8,11,13H2,1H3 |
Clave InChI |
WZZZNXGNISTCIL-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
SMILES canónico |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


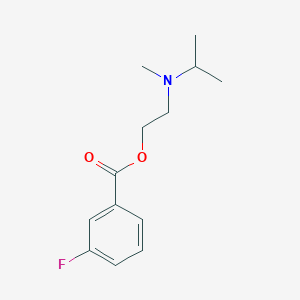
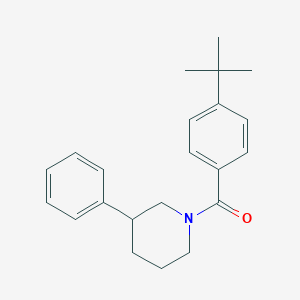
![methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether](/img/structure/B295144.png)
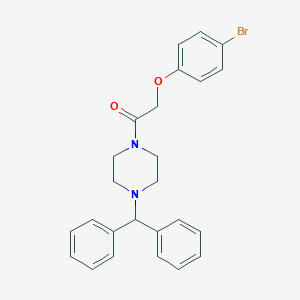
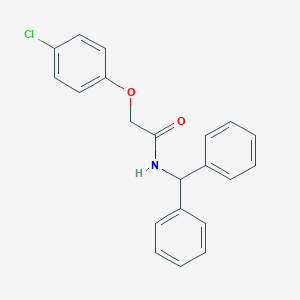
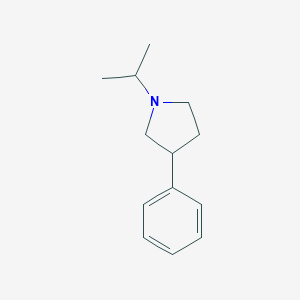
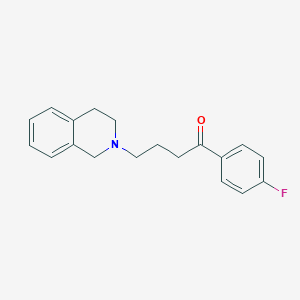
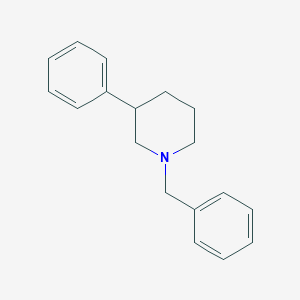
![5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B295157.png)
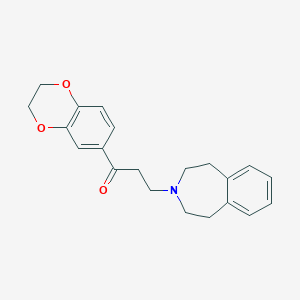
![10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B295161.png)
![2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295163.png)
